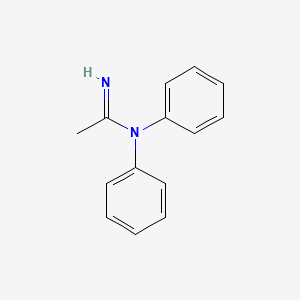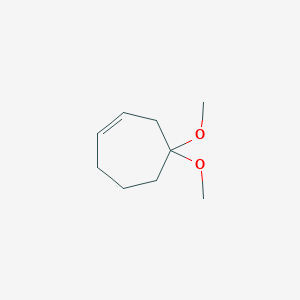
Heptene, 1,1-dimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptene, 1,1-dimethoxy- is an organic compound with the molecular formula C9H20O2. . This compound is a derivative of heptane, where two methoxy groups are attached to the first carbon atom. It is commonly used in organic synthesis and various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Heptene, 1,1-dimethoxy- can be synthesized through the acetalization of heptanal with methanol in the presence of an acid catalyst. The reaction typically involves mixing heptanal with methanol and adding a catalytic amount of an acid such as sulfuric acid or p-toluenesulfonic acid. The mixture is then heated under reflux conditions to facilitate the formation of the acetal .
Industrial Production Methods
In industrial settings, the production of heptene, 1,1-dimethoxy- follows a similar process but on a larger scale. The reaction is carried out in large reactors with continuous stirring and precise temperature control to ensure high yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Heptene, 1,1-dimethoxy- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form heptanoic acid or other oxidized derivatives.
Reduction: The compound can be reduced to form heptane or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (e.g., sodium bromide) or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Heptanoic acid, heptanal.
Reduction: Heptane.
Substitution: Various substituted heptanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Heptene, 1,1-dimethoxy- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: It can be used as a solvent or intermediate in the synthesis of biologically active compounds.
Medicine: The compound is explored for its potential use in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of heptene, 1,1-dimethoxy- involves its ability to act as an acetal, protecting carbonyl groups during chemical reactions The methoxy groups provide stability to the molecule, preventing unwanted side reactions
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Heptane, 1,1-diethoxy-: Similar structure but with ethoxy groups instead of methoxy groups.
Heptanal: The parent aldehyde from which heptene, 1,1-dimethoxy- is derived.
1-Heptene: An unsaturated hydrocarbon with a double bond.
Uniqueness
Heptene, 1,1-dimethoxy- is unique due to its acetal structure, which provides stability and reactivity in various chemical reactions. The presence of methoxy groups makes it distinct from other similar compounds like heptane, 1,1-diethoxy-, which has ethoxy groups instead.
Eigenschaften
CAS-Nummer |
72928-59-7 |
|---|---|
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
4,4-dimethoxycycloheptene |
InChI |
InChI=1S/C9H16O2/c1-10-9(11-2)7-5-3-4-6-8-9/h3,5H,4,6-8H2,1-2H3 |
InChI-Schlüssel |
HENLVMSJPQNNOB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(CCCC=CC1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


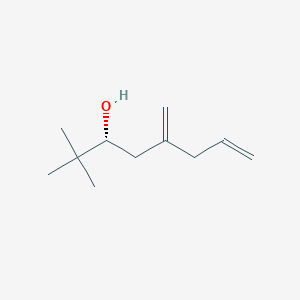
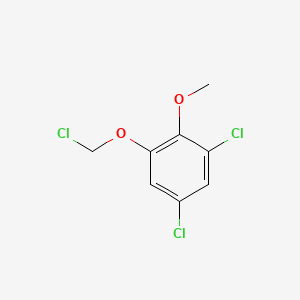

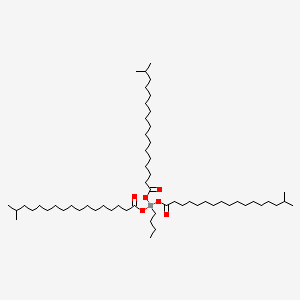

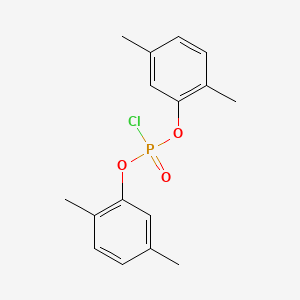
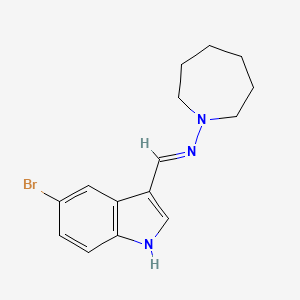


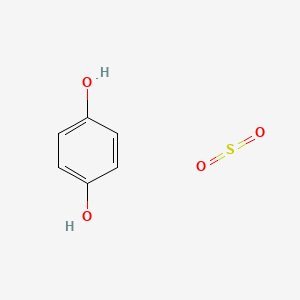
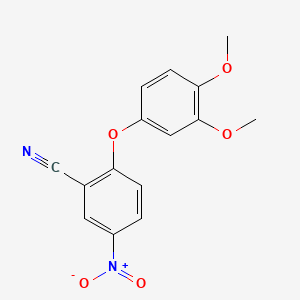

![2-Bromo-1-[(2-methylphenyl)methyl]pyridin-1-ium bromide](/img/structure/B12647514.png)
